3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-13-6-4-5-12(9-13)21-18(22)10-15(19(21)23)16-11-20-17-8-3-2-7-14(16)17/h2-9,11,15,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNGKIEHTUEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Ring: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with indole structures are often investigated for their potential as neurotransmitter analogs or inhibitors of specific enzymes.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indole ring could play a crucial role in these interactions due to its structural similarity to tryptophan and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- 3-(1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The presence of the methoxy group in 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
